1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol
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Overview
Description
1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol is a 1,2-diacyl-3-alpha-D-galactosyl-sn-glycerol in which the groups at the 1- and 2-positions are palmitoyl and oleoyl respectively.
Scientific Research Applications
Chiral Synthesis
- Chiral synthesis of similar triglycerides, like 1-butyroyl 2-oleoyl 3-palmitoyl sn glycerol, has been achieved with high purity, indicating potential methods for synthesizing 1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol (Villeneuve, P., Pina, M., Montēt, D., Renard, G., & Graille, J., 1994).
Phase Behavior Studies
- The phase behavior of compounds like 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol and 1,2-Dioleoyl-3-palmitoyl-rac-glycerol, which are structurally similar to 1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol, has been studied, revealing insights into their role in the crystallization of oils like palm oil (Zhang, L., Ueno, S., Miura, S., & Sato, K., 2007).
Enzyme-Assisted Synthesis
- Enzyme-assisted synthesis has been used to produce high-purity, chain-deuterated lipids, a method that could potentially be applied to 1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol (Bogojevic, O., & Leung, A. E., 2020).
Interaction with Other Lipids
- The phase behavior of mixtures of similar diacylglycerols and phospholipids has been studied, which is relevant to understanding how 1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol interacts with other lipids in biological membranes (Jiménez-Monreal, A. M., Villalaín, J., Aranda, F., & Gomez-Fernandez, J., 1998).
Calcium Binding Studies
- The binding of calcium ions to bilayers composed of similar phospholipids has been investigated, providing insight into the interaction of 1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol with ions in biological systems (Borle, F., & Seelig, J., 1985).
Role in Membrane Fluidity
- Research on lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, structurally similar to 1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol, highlights their importance in maintaining membrane fluidity under physiological conditions (Yepuri, N., Darwish, T., Krause‐Heuer, A., Leung, A., Delhom, R., Wacklin, H., & Holden, P., 2016).
properties
Product Name |
1-palmitoyl-2-oleoyl-3-alpha-D-galactosyl-sn-glycerol |
---|---|
Molecular Formula |
C43H80O10 |
Molecular Weight |
757.1 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O10/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(46)52-36(35-51-43-42(49)41(48)40(47)37(33-44)53-43)34-50-38(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,36-37,40-44,47-49H,3-16,19-35H2,1-2H3/b18-17-/t36-,37-,40+,41+,42-,43+/m1/s1 |
InChI Key |
GJPFUHJUTMNEJR-BNOJPGAFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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